molecular formula C11H12N2O4 B2829148 Ethyl 2-cyclopropyl-5-nitropyridine-3-carboxylate CAS No. 1211537-91-5

Ethyl 2-cyclopropyl-5-nitropyridine-3-carboxylate

Cat. No.: B2829148
CAS No.: 1211537-91-5
M. Wt: 236.227
InChI Key: ZJEYKYUHIPTNQL-UHFFFAOYSA-N
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Description

Ethyl 2-cyclopropyl-5-nitropyridine-3-carboxylate is a chemical compound with a complex structure that includes a cyclopropyl group, a nitro group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyclopropyl-5-nitropyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nitration of a pyridine derivative followed by esterification and cyclopropylation. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyclopropyl-5-nitropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Ethyl 2-cyclopropyl-5-nitropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 2-cyclopropyl-5-nitropyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets. The nitro group and the pyridine ring play crucial roles in these interactions, potentially affecting various biochemical pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitropyridine derivatives and cyclopropyl-containing molecules. Examples include:

  • Ethyl 2-cyclopropyl-3-nitropyridine-5-carboxylate
  • Ethyl 2-cyclopropyl-4-nitropyridine-3-carboxylate

Uniqueness

Ethyl 2-cyclopropyl-5-nitropyridine-3-carboxylate is unique due to the specific positioning of the nitro group and the cyclopropyl group on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

ethyl 2-cyclopropyl-5-nitropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c1-2-17-11(14)9-5-8(13(15)16)6-12-10(9)7-3-4-7/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJEYKYUHIPTNQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211537-91-5
Record name ethyl 2-cyclopropyl-5-nitropyridine-3-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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